Dibutylcyanamide

Description

The exact mass of the compound Dibutylcyanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibutylcyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutylcyanamide including the price, delivery time, and more detailed information at info@benchchem.com.

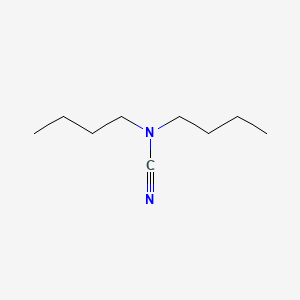

Structure

3D Structure

Properties

IUPAC Name |

dibutylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-3-5-7-11(9-10)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGFATPCYLMCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062134 | |

| Record name | Cyanamide, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-54-6 | |

| Record name | N,N-Dibutylcyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutylcyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutylcyanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutylcyanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanamide, N,N-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanamide, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIBUTYLCYANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBA1K5V0SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dibutylcyanamide chemical structure and properties

An In-Depth Technical Guide to Dibutylcyanamide: Structure, Properties, and Synthetic Utility

Introduction: Understanding Dibutylcyanamide

Dibutylcyanamide, identified by CAS Number 2050-54-6, is a disubstituted cyanamide that serves as a versatile reagent and building block in modern organic synthesis.[1] Unlike its simpler, more hazardous inorganic counterparts, the two butyl groups attached to the nitrogen atom impart significant organic solubility and moderate the reactivity of the cyanamide functional group. This unique combination of properties makes it a valuable tool for researchers and chemists, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications, grounded in established scientific principles and methodologies.

The core of dibutylcyanamide's functionality lies in the N-cyano (-N-C≡N) group. This moiety can act as either a nucleophile (via the terminal nitrogen) or an electrophile (at the nitrile carbon), allowing for a diverse range of chemical transformations.[2] Understanding the interplay of its electronic properties and steric hindrance from the butyl groups is crucial for predicting its behavior and designing effective synthetic strategies.

Core Identifiers:

-

IUPAC Name: Dibutylcyanamide[2]

-

CAS Number: 2050-54-6[3]

-

Molecular Formula: C₉H₁₈N₂[3]

-

SMILES: CCCCN(CCCC)C#N[2]

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in a laboratory or industrial setting. These parameters dictate the choice of solvents, reaction conditions, and purification methods. The properties of dibutylcyanamide are summarized below, reflecting its nature as a relatively non-polar organic molecule.

| Property | Value | Source(s) |

| Molecular Weight | 154.25 g/mol | [1][3] |

| Density | 0.8705 g/cm³ (at 25 °C) | [4] |

| Boiling Point | 187-191 °C (at 190 Torr) 83 °C (at 0.1 Torr) | [4] |

| Refractive Index | 1.445 | [4] |

| XLogP3 | 3.0 | [4] |

| Topological Polar Surface Area | 27 Ų | [1] |

Synthesis of Dibutylcyanamide

The most direct and historically significant method for synthesizing N,N-disubstituted cyanamides is the von Braun reaction .[5] This reaction provides a reliable pathway for converting tertiary amines into the corresponding cyanamides using cyanogen bromide (BrCN). The choice of this method is based on its high efficiency and specificity for cleaving one of the N-alkyl bonds.

Causality of the von Braun Reaction

The reaction proceeds via a two-step nucleophilic substitution mechanism.[6][7]

-

Step 1: Quaternization. The tertiary amine (tributylamine in this case, a logical precursor) acts as a nucleophile, attacking the electrophilic cyanogen bromide. This displaces the bromide ion and forms a quaternary cyanoammonium salt intermediate. The nitrogen's lone pair is the driving force for this initial attack.

-

Step 2: Dealkylation. The displaced bromide ion then acts as a nucleophile, attacking one of the α-carbons of the butyl groups on the positively charged nitrogen. This results in a bimolecular nucleophilic substitution (Sₙ2) reaction, cleaving a carbon-nitrogen bond.[6] The final products are dibutylcyanamide and butyl bromide. The selection of which alkyl group is cleaved can be influenced by steric and electronic factors, but with identical butyl groups, the choice is random.

Experimental Protocol: Synthesis via von Braun Reaction

Self-Validating System: This protocol incorporates steps for reaction monitoring and product characterization to ensure the successful synthesis and purity of the final compound.

-

Reagent Preparation: In a fume hood, prepare a solution of cyanogen bromide (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform or diethyl ether).

-

Expert Insight: Anhydrous conditions are critical. Cyanogen bromide is moisture-sensitive and can decompose to hydrocyanic acid. The choice of a non-protic solvent prevents side reactions.

-

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Dissolve tributylamine (1.0 eq) in the same anhydrous solvent and add it to the flask.

-

Addition: Cool the tributylamine solution in an ice bath (0 °C). Add the cyanogen bromide solution dropwise from the dropping funnel over 30-60 minutes with vigorous stirring.

-

Expert Insight: The initial quaternization is exothermic. Slow, cooled addition is a crucial safety measure to control the reaction rate and prevent excessive heat generation.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure dibutylcyanamide.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Chemical Reactivity and Synthetic Utility

Dibutylcyanamide is a valuable intermediate due to the versatile reactivity of the cyanamide functional group. Its reactions can be broadly categorized based on the electrophilic or nucleophilic nature of the reagent.

-

Hydrolysis to Urea: In the presence of acid or base, the nitrile group can be hydrolyzed to form N,N-dibutylurea. This reaction is a fundamental transformation and provides a route to substituted ureas, which are common motifs in pharmaceuticals and agrochemicals.[2]

-

Nucleophilic Addition: The nitrile carbon is electrophilic and susceptible to attack by nucleophiles. For example, organometallic reagents (e.g., Grignard reagents) can add across the C≡N bond to form, after hydrolysis, substituted ketones or other functional groups. Studies have shown that dialkylcyanamides are more reactive than simple alkyl cyanides in certain metal-mediated nucleophilic additions.[8]

-

Precursor to Guanidines: The cyanamide group is an excellent precursor for the synthesis of substituted guanidines. Reaction with an amine salt (R₂NH₂⁺Cl⁻) will yield a substituted guanidinium salt, a highly prevalent functional group in bioactive molecules due to its ability to form strong hydrogen bonds.

-

Electrophilic Cyanation: Through cleavage of the N-CN bond, certain cyanamide derivatives can act as electrophilic cyanating agents, transferring the "-CN" group to a nucleophile.[3]

Applications in Research and Drug Development

While dibutylcyanamide itself is not an active pharmaceutical ingredient, its true value lies in its role as a synthetic intermediate. The cyanamide functional group is a key substructure in several important drugs. For instance, the 2-aminoimidazole core found in the hair-loss treatment minoxidil and several anthelmintic drugs is derived from cyanamide.[2]

The synthetic pathways detailed above allow for the incorporation of the N,N-dibutylamino moiety or the conversion of the cyano group into more complex functional groups. Specifically, its ability to form substituted ureas and guanidines is highly relevant to drug development. These functional groups are prized for their hydrogen bonding capabilities and are frequently found in enzyme inhibitors and receptor antagonists. Therefore, dibutylcyanamide serves as a valuable tool for medicinal chemists to generate libraries of novel compounds for biological screening.

Safety and Handling

As with any chemical reagent, proper handling of dibutylcyanamide is essential to ensure laboratory safety. Based on available safety data, it is classified as an irritant.[8]

GHS Classification (CAS 2050-54-6)

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation | |

| STOT - Single Exposure | 3 | Warning | H335: May cause respiratory irritation |

Source: AK Scientific, Inc. Safety Data Sheet[8]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle dibutylcyanamide in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.[8]

-

Respiratory Protection: If working outside a fume hood or if vapors are generated, use an appropriate respirator.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

-

Wikipedia. (n.d.). Cyanamide. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). von Braun reaction. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). N,N-Dibutylcyanamide. Retrieved January 6, 2026, from [Link]

-

Scribd. (n.d.). Von Braun Degradation Method | PDF. Retrieved January 6, 2026, from [Link]

-

Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 7, 198-262. [Link]

-

Anisimova, T. B., Bokach, N. A., Dolgushin, F. M., & Kukushkin, V. Y. (2013). Dialkylcyanamides are more reactive substrates toward metal-mediated nucleophilic addition than alkylcyanides. Dalton Transactions, 42(34), 12460–12467. [Link]

-

Kaur, N., & Kishore, D. (2014). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Current Organic Synthesis, 11(4), 554-574. [Link]

Sources

- 1. N,N-Dibutylcyanamide | C9H18N2 | CID 74906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2050-54-6 Name: [xixisys.com]

- 3. 2050-54-6 CAS Manufactory [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 6. N,N-二丁氰胺 | N,N-Dibutylcyanamide | 2050-54-6 - 乐研试剂 [leyan.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. aksci.com [aksci.com]

An In-depth Technical Guide to N,N-Dibutylcyanamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dibutylcyanamide (CAS No. 2050-54-6) is a dialkylcyanamide that, while not a household name, represents a versatile chemical entity with understated importance in synthetic organic chemistry. Its unique combination of a sterically hindered nitrogen center and an electrophilic nitrile group makes it a valuable synthon for the construction of more complex molecular architectures. This guide provides a comprehensive overview of N,N-Dibutylcyanamide, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data for characterization, and its relevance as a building block in the broader context of medicinal chemistry and drug discovery. The cyanamide moiety itself is a critical component in several approved pharmaceutical agents, and understanding the chemistry of its derivatives, such as N,N-Dibutylcyanamide, is pertinent for the development of novel therapeutics.

Introduction: The Chemistry and Significance of Dialkylcyanamides

Dialkylcyanamides are a class of organic compounds characterized by a cyano group attached to a tertiary amine. Their general structure, R₂N-C≡N, bestows upon them a unique reactivity profile. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the nitrile, which modulates the nucleophilicity of the nitrogen and the electrophilicity of the nitrile carbon. This electronic feature is central to their utility in organic synthesis.

The cyanamide functional group is present in a number of biologically active molecules.[1] For instance, it is a key structural component in inhibitors of enzymes like cathepsin K and phosphodiesterase type 4.[1] Furthermore, cyanamide and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceuticals, including the hair-loss treatment minoxidil and the anthelmintic albendazole, both of which contain a 2-aminoimidazole substructure derived from a cyanamide precursor.[2] While N,N-Dibutylcyanamide itself may not be the direct precursor in these specific examples, its study provides valuable insights into the handling, reactivity, and potential applications of this important class of compounds in drug discovery programs.

Physicochemical and Spectroscopic Properties of N,N-Dibutylcyanamide

A thorough understanding of the physical and spectroscopic properties of a compound is essential for its effective use in a research setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 2050-54-6 | [3] |

| Molecular Formula | C₉H₁₈N₂ | [3] |

| Molecular Weight | 154.25 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 187-191 °C @ 190 Torr; 54-56 °C @ 2mm | [4][5] |

| Density | 0.8705 g/cm³ @ 25 °C | [5] |

| Refractive Index | 1.445 | [5] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of N,N-Dibutylcyanamide.

The IR spectrum of N,N-Dibutylcyanamide is characterized by a strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. The spectrum will also exhibit characteristic C-H stretching and bending vibrations from the butyl groups.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different protons of the two butyl chains. These will appear as multiplets in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon, which is typically found in the range of 115-125 ppm, and the carbons of the butyl chains.

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the loss of alkyl fragments from the butyl chains.

Synthesis of N,N-Dibutylcyanamide: An Experimental Protocol

The synthesis of N,N-Dibutylcyanamide can be achieved through several methods, with the most common being the electrophilic cyanation of dibutylamine. A method adapted from a patented procedure is detailed below.[6]

Reaction Scheme

Caption: Synthesis of N,N-Dibutylcyanamide via electrochemical cyanation.

Experimental Procedure

-

Reaction Setup: To a three-port reaction flask equipped with a magnetic stirrer, add N,N-dibutylamine (25.8 mg), trimethylsilylcyanide (54 µL), tetrabutylammonium bromide (161 mg), potassium fluoride (46.4 mg), and acetonitrile (10 mL).[6]

-

Reaction Conditions: The reaction is carried out under an air atmosphere at room temperature with a constant current of 5 mA for 3 hours.[6]

-

Work-up and Purification: Upon completion of the reaction, the mixture is filtered. The filtrate is concentrated by rotary evaporation. The crude product is then purified by column chromatography.[6]

Note on Causality: This method represents an electrochemical approach to cyanation. The constant current provides the driving force for the reaction, while tetrabutylammonium bromide acts as a supporting electrolyte. Potassium fluoride likely serves as a fluoride source to activate the trimethylsilylcyanide. This approach avoids the use of highly toxic cyanogen halides, which is a significant advantage in terms of laboratory safety.

Reactivity and Synthetic Applications

The synthetic utility of N,N-Dibutylcyanamide and other dialkylcyanamides stems from the reactivity of the cyanamide moiety.

Cycloaddition Reactions

The carbon-nitrogen triple bond of cyanamides can participate in [3+2] and [2+2+2] cycloaddition reactions, providing routes to five- and six-membered heterocyclic compounds, respectively.[3]

Precursors to Guanidines and Other Nitrogen-Rich Compounds

Cyanamides are excellent precursors to guanidines, ureas, and amidines.[1] The reaction of a dialkylcyanamide with an amine, for instance, can yield a substituted guanidine, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.

Caption: General scheme for the synthesis of guanidines from dialkylcyanamides.

Role in Drug Discovery and Development

While specific applications of N,N-Dibutylcyanamide in drug development are not extensively documented in publicly available literature, the broader class of cyanamides is of considerable importance. The cyanamide moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in active pharmaceutical ingredients.

The ability of cyanamides to act as precursors to various heterocyclic systems makes them valuable tools for generating compound libraries for high-throughput screening.[1] The synthesis of diverse guanidines, 2-aminoimidazoles, and other nitrogen-containing heterocycles from cyanamide starting materials allows for the exploration of a wide chemical space in the search for new drug candidates.[2]

Safety and Handling

N,N-Dibutylcyanamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is important to avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N,N-Dibutylcyanamide is a representative member of the dialkylcyanamide family of compounds, which holds a significant, if understated, position in the toolbox of the synthetic and medicinal chemist. Its well-defined physicochemical properties, coupled with the versatile reactivity of the cyanamide functional group, make it and its congeners valuable intermediates for the synthesis of a wide range of nitrogen-containing compounds, including those with potential therapeutic applications. A thorough understanding of its synthesis, characterization, and reactivity is therefore beneficial for researchers engaged in the design and development of novel small molecules.

References

-

Prabhath, M. R. R., et al. (2017). Recent advances in cyanamide chemistry: Synthesis and applications. Molecules, 22(4), 615. Available at: [Link]

-

Wikipedia. (n.d.). Cyanamide. Retrieved from [Link]

- Google Patents. (n.d.). CN113200912A - Method for synthesizing cyanamide.

-

PubChem. (n.d.). N,N-Dibutylcyanamide. Retrieved from [Link]

-

NIST. (n.d.). Cyanamide, dibutyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyanamide - Wikipedia [en.wikipedia.org]

- 3. N,N-Dibutylcyanamide | C9H18N2 | CID 74906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of Cyanamide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

Synthesis of Dibutylcyanamide from dibutylamine

An In-depth Technical Guide to the Synthesis of Dibutylcyanamide from Dibutylamine

Abstract

Dibutylcyanamide, a disubstituted cyanamide, is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. This guide provides a comprehensive overview of the synthesis of dibutylcyanamide from dibutylamine, with a primary focus on the well-established von Braun reaction using cyanogen bromide. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated experimental protocol, and discuss critical safety considerations. Furthermore, alternative synthetic strategies will be briefly explored to offer a broader perspective on the synthesis of N,N-disubstituted cyanamides. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough and practical understanding of this important transformation.

Introduction: The Significance of Dibutylcyanamide

The cyanamide functional group is a versatile building block in organic chemistry.[1][2] Its presence in a molecule opens up a wide array of synthetic possibilities, including the synthesis of guanidines, ureas, thioureas, and various heterocyclic systems.[2][3] Dibutylcyanamide (N-cyanodibutylamine), as a specific example, serves as a key precursor in the synthesis of more complex molecules. Its dialkyl substitution pattern provides specific steric and electronic properties that can be exploited in subsequent chemical modifications.

The primary and most historically significant route to N,N-disubstituted cyanamides from secondary amines is through electrophilic cyanation.[4] This guide will focus on the most common and extensively documented method: the reaction of dibutylamine with cyanogen bromide (BrCN).

The von Braun Reaction: A Classic Approach to Cyanamide Synthesis

The reaction of a secondary amine with cyanogen bromide to yield a disubstituted cyanamide is a variation of the von Braun reaction.[5][6] While the classical von Braun reaction involves the cleavage of tertiary amines, the underlying principle of nucleophilic attack by the amine on the electrophilic carbon of cyanogen bromide is analogous.[5][7][8]

Reaction Mechanism

The synthesis of dibutylcyanamide from dibutylamine and cyanogen bromide proceeds through a nucleophilic substitution pathway. The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbon atom of cyanogen bromide. This results in the displacement of the bromide ion and the formation of a protonated cyanamide intermediate. A base, typically an excess of the starting dibutylamine or an added non-nucleophilic base, then deprotonates the nitrogen to yield the final product, dibutylcyanamide, and the corresponding ammonium bromide salt.

Caption: Reaction mechanism for dibutylcyanamide synthesis.

Experimental Protocol: Synthesis of Dibutylcyanamide

This section provides a detailed, step-by-step protocol for the synthesis of dibutylcyanamide from dibutylamine and cyanogen bromide.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Dibutylamine | (C₄H₉)₂NH | 129.24 | 111-92-2 | Corrosive, Flammable Liquid |

| Cyanogen Bromide | BrCN | 105.92 | 506-68-3 | Highly Toxic, Moisture Sensitive Solid |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly Flammable, Volatile Liquid |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | White Solid |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | White Solid, Desiccant |

Safety Precautions: Handling Cyanogen Bromide

WARNING: Cyanogen bromide is a highly toxic and corrosive substance that can be fatal if inhaled, swallowed, or absorbed through the skin.[9][10][11] It is also highly reactive and can release toxic hydrogen cyanide gas upon contact with acids or water.[10][12]

-

Engineering Controls: All manipulations involving cyanogen bromide must be performed in a well-ventilated chemical fume hood.[9][12]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles at all times.[9][13] For weighing and handling the solid, a face shield and appropriate respiratory protection may be necessary.[9][12]

-

Emergency Procedures: An emergency shower and eyewash station should be readily accessible.[13] In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[11][13] Have an appropriate cyanide antidote kit available and ensure personnel are trained in its use.

-

Waste Disposal: All cyanogen bromide-contaminated waste must be treated as hazardous waste and disposed of according to institutional and local regulations.[12][13]

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (containing calcium chloride), dissolve dibutylamine (12.9 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Cyanogen Bromide: Dissolve cyanogen bromide (5.3 g, 0.05 mol) in 50 mL of anhydrous diethyl ether. Caution: Perform this step in a fume hood with appropriate PPE. Slowly add the cyanogen bromide solution to the stirred dibutylamine solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. A white precipitate of dibutylammonium bromide will form.

-

Work-up:

-

Filter the reaction mixture to remove the dibutylammonium bromide precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 5% aqueous sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether by rotary evaporation under reduced pressure.

-

The resulting crude dibutylcyanamide can be purified by vacuum distillation.

-

Characterization

The identity and purity of the synthesized dibutylcyanamide should be confirmed using standard analytical techniques.[14][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product.

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band around 2200-2260 cm⁻¹ is characteristic of the nitrile (C≡N) group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.[17]

Alternative Synthetic Routes

While the von Braun reaction with cyanogen bromide is a common method, its use of a highly toxic reagent has prompted the development of alternative N-cyanation procedures.[18] These methods often aim to provide safer and more environmentally benign routes to disubstituted cyanamides.

In Situ Generation of Cyanating Agents

One approach involves the in situ generation of a cyanating reagent from less hazardous precursors. For example, the oxidation of trimethylsilyl cyanide (TMSCN) with sodium hypochlorite (bleach) can generate an electrophilic cyanating species that reacts with secondary amines to form cyanamides.[1][2][4] This method avoids the direct handling of cyanogen halides.

Caption: In situ generation of a cyanating agent.

Use of Alternative Cyanating Reagents

Other reagents have been developed as alternatives to cyanogen bromide. Trichloroacetonitrile has been reported as an inexpensive and effective cyano source for the N-cyanation of secondary amines.[18][19] Additionally, 1-cyano-1,2-benziodoxol-3-(1H)-one (CBX) has been used as a stable electrophilic cyanation reagent.[20]

Conclusion

The synthesis of dibutylcyanamide from dibutylamine is a fundamental transformation in organic synthesis. The von Braun reaction using cyanogen bromide remains a reliable and well-established method, provided that stringent safety precautions are observed. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge for the successful and safe execution of this synthesis. As the field of chemistry continues to evolve, the development of safer and more sustainable alternative cyanating agents will likely offer attractive alternatives to classical methods.

References

-

Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249. [Link]

-

Wikipedia. (n.d.). von Braun reaction. Retrieved from [Link]

-

Morrill, L. C., et al. (2016). N-Cyanation of Secondary Amines Using Trichloroacetonitrile. Organic Letters, 18(21), 5528–5531. [Link]

-

ResearchGate. (n.d.). N‐Cyanation of Primary and Secondary Amines with Cyanobenziodoxolone (CBX) Reagent. Retrieved from [Link]

-

PubMed. (2016). N-Cyanation of Secondary Amines Using Trichloroacetonitrile. Retrieved from [Link]

-

Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters. [Link]

-

Northern Arizona University. (n.d.). Cyanogen Bromide. Retrieved from [Link]

-

Penta Chemicals. (2025). Cyanogen bromide Safety Data Sheet. Retrieved from [Link]

-

National Institutes of Health. (2019). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Cyanogen Bromide. Retrieved from [Link]

-

Loba Chemie. (2016). Cyanogen Bromide for Synthesis MSDS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyanamide synthesis by N-substitution. Retrieved from [Link]

-

YouTube. (2020). Von Braun Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The von Braun Cyanogen Bromide Reaction. Retrieved from [Link]

-

Duchamp, E., & Hanessian, S. (2020). Cyanide-Free Synthesis of Air Stable N-Substituted Li and K Cyanamide Salts from Tetrazoles. Applications toward the Synthesis of Primary and Secondary Cyanamides as Precursors to Amidines. Organic Letters. [Link]

-

Taylor & Francis Online. (2024). Regiospecific synthesis of N,N'-disubstituted-2-imino-hydantoins derived from cyanamides. Retrieved from [Link]

-

Cardiff University. (2018). Introduction to cyanamides. Retrieved from [Link]

-

Organic Reactions. (n.d.). The von Braun Cyanogen Bromide Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). von Braun Reaction. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Flash preparation of carbenoids: A different performance of cyanogen bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanogen bromide. Retrieved from [Link]

-

IntechOpen. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Alcohol amination reaction with dibutylamine‐d4. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

-

MDPI. (n.d.). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

Sources

- 1. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. CYANOGEN BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. in.nau.edu [in.nau.edu]

- 13. nj.gov [nj.gov]

- 14. omicsonline.org [omicsonline.org]

- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies | MDPI [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. N-Cyanation of Secondary Amines Using Trichloroacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Dibutylcyanamide (C₉H₁₈N₂)

Prepared by: Gemini, Senior Application Scientist

Introduction

Dibutylcyanamide (CAS No: 2050-54-6), a dialkylcyanamide, serves as a valuable intermediate and building block in organic synthesis.[1] Its molecular structure, featuring a nitrile group attached to a tertiary amine, presents a unique electronic environment that gives rise to a distinct spectroscopic fingerprint. Accurate characterization of this compound is paramount for quality control, reaction monitoring, and structural verification in research and development settings.

This technical guide provides an in-depth analysis of the key spectroscopic data for Dibutylcyanamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental spectroscopic principles and is designed to serve as a practical reference for researchers, chemists, and drug development professionals. We will explore not just the data itself, but the underlying molecular properties that dictate the observed spectral features.

Molecular Structure and Properties

A thorough understanding of the molecule's architecture is the foundation for interpreting its spectral data.

-

Chemical Formula: C₉H₁₈N₂[1]

-

Molecular Weight: 154.25 g/mol [1]

-

Core Features: The structure consists of a central nitrogen atom bonded to two n-butyl chains and a cyano (-C≡N) group. The nitrogen atom's lone pair and the strong electron-withdrawing nature of the nitrile group significantly influence the chemical environment of the adjacent methylene (-CH₂-) protons and carbons.

Figure 2: Standard workflow for NMR analysis.

-

Sample Preparation: Accurately weigh 10-20 mg of purified Dibutylcyanamide and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Insert the tube into the NMR spectrometer (e.g., a 400 MHz instrument). Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal resolution.

-

¹H Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512-2048) is required. 5. Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum for Dibutylcyanamide is dominated by absorptions from the C-H bonds of the alkyl chains and the characteristic C≡N stretch.

Table 3: Key IR Absorption Bands for Dibutylcyanamide

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 2210 - 2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| 2850 - 3000 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |

| 1450 - 1470 | Medium | C-H Bend (Scissoring) | Methylene (CH₂) |

| 1370 - 1390 | Medium | C-H Bend (Rocking) | Methyl (CH₃) |

Data interpreted from characteristic IR absorption tables and similar compounds. [2][3][4][5] Expert Interpretation: The most diagnostic peak in the IR spectrum of Dibutylcyanamide is the strong, sharp absorption band appearing in the 2210-2230 cm⁻¹ region. [2]This peak is definitive evidence for the presence of a nitrile (C≡N) functional group. The region from 4000 to 1450 cm⁻¹ is often called the group frequency region, and this peak falls squarely within the expected range for nitriles, which is typically isolated from other common functional group absorptions. [3] The other prominent features are the strong bands in the 2850-3000 cm⁻¹ range, which are characteristic of C-H stretching vibrations in the sp³-hybridized carbons of the two butyl chains. [4]Additional medium-intensity bands corresponding to C-H bending vibrations can be observed in the fingerprint region (below 1500 cm⁻¹), confirming the aliphatic nature of the molecule. [4]

Experimental Protocol for FTIR-ATR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This scan measures the ambient atmosphere (e.g., CO₂, H₂O) and will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat Dibutylcyanamide liquid directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to produce the final high-quality spectrum.

-

Cleaning: After acquisition, clean the sample from the ATR crystal using an appropriate solvent and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern, which aids in structural confirmation. For Dibutylcyanamide, Electron Ionization (EI) is a common method.

Expected Data:

-

Molecular Ion (M⁺•): The parent molecule will lose one electron to form the molecular ion. The peak should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is approximately 154.

-

Key Fragments: In EI-MS, the molecular ion often undergoes fragmentation. For N,N-dialkylamines and related structures, a characteristic fragmentation is alpha-cleavage, where the bond between the carbon alpha to the nitrogen and the next carbon is broken.

Table 4: Predicted Major Fragments in the EI Mass Spectrum of Dibutylcyanamide

| m/z | Proposed Fragment | Fragmentation Pathway |

| 154 | [C₉H₁₈N₂]⁺• | Molecular Ion (M⁺•) |

| 111 | [C₆H₁₁N₂]⁺ | Alpha-cleavage: Loss of a propyl radical (•C₃H₇) |

| 97 | [C₅H₉N₂]⁺ | Alpha-cleavage: Loss of a butyl radical (•C₄H₉) |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation or cyclopropyl cation |

Expert Interpretation: The mass spectrum will provide the molecular weight of 154 Da, confirming the molecular formula. [1]The most significant fragmentation pathway is alpha-cleavage, which is initiated by the ionization of the nitrogen atom. This leads to the cleavage of a C-C bond adjacent to the nitrogen, resulting in a stable, resonance-stabilized iminium cation. The loss of a propyl radical (•CH₂CH₂CH₃) is highly probable, which would yield a prominent fragment ion at m/z 111. This is often the base peak in the spectrum for similar amine structures.

Figure 3: Proposed alpha-cleavage fragmentation of Dibutylcyanamide.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of Dibutylcyanamide (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program to separate the analyte from the solvent and any impurities (e.g., hold at 50°C for 2 min, then ramp at 10°C/min to 250°C).

-

MS Method: The GC eluent is directed into the ion source of the mass spectrometer, typically operating in Electron Ionization (EI) mode at 70 eV.

-

Data Acquisition: Acquire mass spectra over a range of m/z 40-400 as the compound elutes from the GC column.

-

Analysis: Analyze the mass spectrum corresponding to the GC peak of Dibutylcyanamide to identify the molecular ion and major fragment peaks.

Conclusion

The spectroscopic profile of Dibutylcyanamide is well-defined and allows for unambiguous identification. The ¹H and ¹³C NMR spectra confirm the C-H framework of the two butyl chains and the unique electronic environment around the central nitrogen. The IR spectrum provides definitive evidence of the key nitrile functional group via its strong, sharp absorption around 2220 cm⁻¹. Finally, mass spectrometry confirms the molecular weight and shows a characteristic fragmentation pattern dominated by alpha-cleavage, further corroborating the proposed structure. Together, these techniques provide a comprehensive and self-validating system for the characterization of Dibutylcyanamide, essential for its application in scientific research and development.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Cyanamide, dibutyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A one-pot preparation of cyanamide from dithiocarbamate using molecular iodine. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

University of California, Davis. (n.d.). 13C-NMR. Retrieved from [Link]

-

MiMeDB. (n.d.). 13C NMR Spectrum (1D, 200 MHz, H2O, predicted) (MMDBc0017536). Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Tucker, M. J., et al. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics. Retrieved from [Link]

-

Mary, Y. S., et al. (2012). Vibrational spectroscopic investigation on the structure of 2-ethylpyridine-4-carbothioamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Lodewyk, M. W., et al. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules. Retrieved from [Link]

-

University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. Cyanamide, dibutyl- [webbook.nist.gov]

- 2. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Reactivity of the Cyanamide Functional Group

Introduction: The Dualistic Nature of the Cyanamide Moiety

The cyanamide functional group (R¹R²N−C≡N) is a unique and synthetically versatile moiety characterized by a fascinating duality in its reactivity.[1] It possesses both a nucleophilic sp³-hybridized amino nitrogen and an electrophilic sp-hybridized nitrile carbon, allowing it to act as either a nucleophile or an electrophile depending on the reaction partner and conditions.[2][3] This ambiphilic nature makes cyanamide and its derivatives invaluable building blocks in modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles and guanidines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[4][5][6] This guide provides an in-depth exploration of the core reactivity principles of the cyanamide functional group, detailing its electronic structure, key reaction classes, and practical applications in drug development, supported by field-proven insights and detailed experimental protocols.

Electronic Structure and Tautomerism

The reactivity of the cyanamide functional group is a direct consequence of its electronic structure. The nitrogen atom of the amino group has a lone pair of electrons, rendering it nucleophilic. Conversely, the carbon atom of the nitrile group is electron-deficient due to the electronegativity of the adjacent nitrogen atom, making it susceptible to nucleophilic attack.

Cyanamide can exist in two tautomeric forms: the dominant cyanamide form (N≡C–NH₂) and the less stable carbodiimide form (HN=C=NH).[7] While the cyanamide tautomer is the major contributor, the carbodiimide form can be important in certain reactions, such as silylation.[7]

Core Reactivity Pillars of the Cyanamide Functional Group

The synthetic utility of cyanamides can be broadly categorized into several key areas of reactivity, each leveraging the unique electronic properties of the functional group.

Reactions with Nucleophiles: Gateway to Guanidines and Ureas

The electrophilic nitrile carbon of the cyanamide group readily undergoes addition reactions with a wide range of nucleophiles. This reactivity is fundamental to the synthesis of several important functional groups.

Synthesis of Guanidines

The addition of amines to cyanamides is a cornerstone reaction for the synthesis of guanidines, a critical pharmacophore in numerous drug molecules.[8] This transformation can be achieved under various conditions, including catalyst-free and metal-catalyzed systems.

A highly efficient method for the guanylation of amines involves the use of scandium(III) triflate as a catalyst in water.[8][9] This approach is particularly advantageous for water-soluble substrates like peptides and avoids the need for pre-activated guanylating agents.[9]

Experimental Protocol: Scandium(III) Triflate Catalyzed Guanylation of Amines [9]

-

Reaction Setup: In a sealed tube, combine the desired amine (1.0 mmol) and a 50% aqueous solution of cyanamide (1.2 mmol).

-

Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%) to the reaction mixture.

-

Reaction: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure guanidine derivative.

The catalytic cycle is believed to proceed through the formation of a reactive carbodiimide intermediate, activated by the Lewis acidic scandium catalyst.[9]

Caption: Catalytic cycle for scandium-catalyzed guanylation.

Synthesis of Ureas, Thioureas, and Selenoureas

In a similar fashion, cyanamide reacts with water, hydrogen sulfide, and hydrogen selenide to produce urea, thiourea, and selenourea, respectively.[7] In these reactions, cyanamide acts as a dehydration agent, facilitating condensation reactions.[7]

Reactions with Electrophiles: Synthesis of Substituted Cyanamides

The nucleophilic amino group of cyanamides can react with various electrophiles, providing a route to N-substituted cyanamides. The most common method is the electrophilic cyanation of secondary amines.[1]

Traditionally, this transformation has been carried out using highly toxic cyanogen halides like cyanogen bromide (BrCN).[1][10] However, safer and more operationally simple methods have been developed.

Experimental Protocol: Oxidative N-Cyanation using Bleach and TMSCN [11]

This method avoids the use of toxic cyanogen halides by generating an electrophilic cyanating reagent in situ.[11]

-

Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 mmol) in acetonitrile (10 mL).

-

Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.5 mmol, 1.5 equivalents) to the solution.

-

Reaction Initiation: Cool the mixture in an ice bath (0°C). Add household bleach (NaClO, ~6% aqueous solution, 2.0 mmol, 2.0 equivalents) dropwise over 10 minutes while stirring vigorously.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

The proposed mechanism involves the oxidation of TMSCN by NaClO to form a reactive electrophilic cyanating species, possibly cyanogen chloride (ClCN), which then reacts with the amine.[11]

Cycloaddition Reactions: A Powerful Tool for Heterocycle Synthesis

The carbon-nitrogen triple bond of the cyanamide functional group is an excellent participant in cycloaddition reactions, providing access to a wide variety of five- and six-membered nitrogen-containing heterocycles.[1][12]

[3+2] Cycloadditions

Cyanamides can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocycles. For instance, the reaction with nitrile oxides can yield oxadiazole derivatives.[1]

[2+2+2] Cycloadditions

Metal-catalyzed [2+2+2] cycloaddition reactions of cyanamides with diynes or other alkynes are a powerful strategy for the synthesis of substituted 2-aminopyridines.[1][12][13] Iron-based catalyst systems have been shown to be effective for these transformations, often proceeding under mild conditions.[1][13]

Caption: Iron-catalyzed [2+2+2] cycloaddition of a diyne and a cyanamide.

Radical Reactions: Accessing Complex Polycyclic Frameworks

Cyanamide-based radical cascade reactions have emerged as a potent tool for the synthesis of complex nitrogen-containing polycyclic frameworks, which are often found in natural products.[12][14] These reactions allow for the rapid construction of molecular complexity from simple starting materials. Additions of nitrogen-centered radicals to cyanamides have been utilized in the synthesis of aromatic polycyclic guanidine derivatives.[14]

N-CN Bond Cleavage: Cyanating and Aminating Agents

The N-CN bond of cyanamides can be cleaved under certain conditions, allowing the cyanamide to function as either an electrophilic cyanating agent or an aminating reagent.[1] This reactivity has been exploited in both metal-catalyzed and metal-free transformations to create highly functionalized molecules.[1] For example, N-sulfonyl cyanamides like N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) are effective electrophilic cyanating agents in rhodium-catalyzed C-H cyanation reactions.[1][12]

Applications in Drug Development

The versatile reactivity of the cyanamide functional group has made it a cornerstone in the synthesis of numerous pharmaceuticals.[4][15] The ability to readily form guanidine and heterocyclic scaffolds is particularly valuable in medicinal chemistry.

| Drug Molecule | Therapeutic Area | Role of Cyanamide Chemistry |

| Cimetidine | Anti-ulcer | Synthesis of the guanidine moiety.[7] |

| Imatinib | Anticancer | Construction of the aminopyrimidine core.[7] |

| Minoxidil | Hair-loss treatment | Formation of the 2-aminoimidazole substructure.[7] |

| Etravirine | Antiviral (HIV) | Synthesis of the pyrimidine core from a guanidine precursor.[4] |

| Revaprazan | Acid-related disorders | Construction of the pyrimidine ring via a guanidine intermediate.[4] |

| Albendazole | Anthelmintic | Features a 2-aminoimidazole substructure derived from cyanamide.[7] |

The anti-alcoholism drug, cyanamide itself, functions by inhibiting the enzyme aldehyde dehydrogenase 2 (ALDH2), leading to an accumulation of acetaldehyde and unpleasant side effects upon alcohol consumption.[16]

Case Study: Synthesis of Revaprazan Intermediate

Revaprazan is a potassium-competitive acid blocker whose synthesis involves the construction of a pyrimidine ring from a guanidine derivative, which is in turn prepared from cyanamide.[4]

Experimental Protocol: Synthesis of 4-Fluorophenyl Guanidine Carbonate [4]

-

Reaction Setup: In a reaction vessel, combine 4-fluoroaniline and a 50% aqueous solution of cyanamide.

-

Acidification: Acidify the mixture with concentrated nitric acid.

-

Heating: Heat the reaction mixture to reflux for a specified period.

-

Basification and Precipitation: Cool the reaction mixture and basify with a solution of sodium hydroxide. Add a saturated solution of sodium carbonate to precipitate the product.

-

Isolation: Filter the precipitate, wash with water, and dry to obtain 4-fluorophenyl guanidine carbonate.

This guanidine intermediate can then undergo cyclization with a 1,3-dicarbonyl compound to form the pyrimidine core of revaprazan.

Caption: Synthetic pathway to the Revaprazan core via a cyanamide-derived guanidine.

Conclusion

The cyanamide functional group exhibits a rich and diverse reactivity profile that has been extensively leveraged in organic synthesis. Its unique electronic structure, characterized by both nucleophilic and electrophilic centers, allows it to participate in a wide array of chemical transformations, including additions, cycloadditions, and radical reactions. This versatility has established cyanamides as indispensable building blocks for the construction of complex nitrogen-containing molecules, particularly the guanidine and heterocyclic scaffolds that are central to many clinically important drugs. As synthetic methodologies continue to evolve, the applications of cyanamide chemistry in drug discovery and development are poised to expand even further.

References

-

Gunanathan, C., & Gøgsig, T. M. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 636. [Link]

-

Wikipedia. (n.d.). Cyanamide. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

-

MDPI. (2025). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cyanamide?. Retrieved from [Link]

-

Royal Society Publishing. (1964). Electronic structure and the stability of inorganic cyanamides. Retrieved from [Link]

-

Patsnap Synapse. (2023). A Comprehensive Review of Cyanamide's R&D Innovations and Drug Target Mechanism. Retrieved from [Link]

-

ResearchGate. (2025). Radical Synthesis of Guanidines from N-Acyl Cyanamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal catalyzed [2 + 2 + 2] cycloaddition reactions of cyanamides. Retrieved from [Link]

-

SciELO Brasil. (2007). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Retrieved from [Link]

-

PubMed. (2013). Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity. Retrieved from [Link]

-

Organic Chemistry Portal. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Reported approaches of cyanamide synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

-

SciSpace. (2012). The Cyanamide Moiety, Synthesis and Reactivity. Retrieved from [Link]

-

ResearchGate. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. Retrieved from [Link]

-

ACS Publications. (2012). Iron-Catalyzed Cycloaddition Reaction of Diynes and Cyanamides at Room Temperature. Retrieved from [Link]

-

Chemistry Net. (2012). Dot Structure|How do I draw a Lewis Structure for a molecule– Lewis Dot Structure of Cyanamide. Retrieved from [Link]

-

Cardiff University. (2018). Introduction to cyanamides. Retrieved from [Link]

-

ResearchGate. (2025). Low energy electron attachment to cyanamide (NH2CN). Retrieved from [Link]

-

YouTube. (2024). Lewis Structures, Resonance Structures, sigma bonds, etc. for Cyanamide, Dicyanamide, and Melamine. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis and Reactivity of N-Allenyl Cyanamides. Retrieved from [Link]

Sources

- 1. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanamide: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyanamide - Wikipedia [en.wikipedia.org]

- 8. Guanidine synthesis by guanylation [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cyanamide synthesis by cyanation [organic-chemistry.org]

- 11. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]

- 12. Recent Advances in Cyanamide Chemistry: Synthesis and Applications [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. A Comprehensive Review of Cyanamide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

Introduction: The Synthetic Versatility of Dibutylcyanamide

An In-Depth Technical Guide to the Precursors and Starting Materials for Dibutylcyanamide

Dibutylcyanamide, a disubstituted cyanamide, serves as a valuable intermediate in organic synthesis. The cyanamide functional group is a unique 1-carbon-2-nitrogen building block, present in a range of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Dibutylcyanamide's reactivity, stemming from the electrophilic carbon and nucleophilic nitrogen of the cyanamide moiety, allows for its use in the construction of more complex nitrogen-containing molecules such as guanidines, ureas, and various heterocycles.[1][2] This guide provides a comprehensive overview of the primary precursors and starting materials for the synthesis of dibutylcyanamide, detailing the core chemical principles and methodologies for its preparation.

Core Synthetic Strategies: A Multi-faceted Approach

The synthesis of dibutylcyanamide can be approached from several distinct pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on the availability of starting materials, scalability, and safety considerations. The primary synthetic strategies can be broadly categorized as follows:

-

N-Alkylation of Cyanamide and its Salts: This is a direct and straightforward approach where the two butyl groups are introduced onto the nitrogen atom of the cyanamide backbone.

-

Electrophilic Cyanation of Dibutylamine: In this method, a "CN+" synthon is introduced to the pre-formed dibutylamine.

-

Dehydration of N,N-Dibutylurea: This route involves the removal of a water molecule from a urea precursor.

-

Transformations from Other Functional Groups: Methods such as the deoxygenation of isocyanates also provide access to dibutylcyanamide.

The following diagram illustrates these principal synthetic pathways.

Caption: Principal synthetic pathways to Dibutylcyanamide.

Detailed Analysis of Synthetic Routes and Precursors

N-Alkylation of Cyanamide Salts: A Direct and Classical Approach

The most direct method for preparing dialkylcyanamides involves the alkylation of cyanamide or its salts.[2][3] A common and cost-effective starting material for this process is calcium cyanamide (CaCN₂), which is commercially available as a fertilizer.[4]

Mechanism and Rationale:

The synthesis begins with the conversion of the relatively insoluble calcium cyanamide into a more soluble and reactive salt, typically sodium cyanamide. This is achieved by treating calcium cyanamide with sodium hydroxide.[4] The resulting cyanamide anion is a potent nucleophile that can then undergo a double SN2 reaction with an alkylating agent, such as butyl bromide or butyl iodide, to yield dibutylcyanamide.

Experimental Protocol: Synthesis of Di-n-butylcyanamide from Calcium Cyanamide

This protocol is adapted from a general procedure for the preparation of dialkylcyanamides.[4]

Starting Materials and Reagents:

| Material | Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| Calcium Cyanamide | CaCN₂ | 80.10 | 1.0 | Technical grade (approx. 55% purity) |

| Sodium Hydroxide | NaOH | 40.00 | 2.0 | |

| n-Butyl Bromide | C₄H₉Br | 137.02 | 2.2 | A good quality grade should be used. |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | Solvent |

| Benzene | C₆H₆ | 78.11 | - | Extraction solvent (Toluene can be a safer alternative) |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | Drying agent |

Step-by-Step Procedure:

-

Preparation of Sodium Cyanamide Solution:

-

In a flask equipped with a mechanical stirrer and cooled in an ice bath, suspend calcium cyanamide in water.

-

Slowly add a cold aqueous solution of sodium hydroxide to the suspension while stirring vigorously.

-

Continue stirring in the cold for approximately one hour to ensure the complete conversion of calcium cyanamide to soluble sodium cyanamide. It is crucial to maintain a low temperature (below 25°C) to prevent the polymerization of cyanamide to dicyandiamide.[4]

-

-

Alkylation Reaction:

-

To the freshly prepared sodium cyanamide solution, add n-butyl bromide followed by 95% ethanol.

-

Heat the reaction mixture to reflux and maintain for several hours to drive the dialkylation to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling, add a significant volume of water to the reaction mixture.

-

Extract the aqueous layer multiple times with a suitable organic solvent like benzene or toluene.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by distillation at atmospheric pressure.

-

The crude dibutylcyanamide is then purified by vacuum distillation. A yield of approximately 50% can be expected.[4]

-

Workflow Diagram:

Caption: Experimental workflow for Dibutylcyanamide synthesis.

Electrophilic Cyanation of Dibutylamine: A Convergent Approach

This is a very common and effective method for the synthesis of disubstituted cyanamides.[1][3] The strategy involves the reaction of a secondary amine, in this case, dibutylamine, with a cyanating agent.

Key Reagents and Considerations:

-

Dibutylamine: This is a readily available and relatively inexpensive starting material.

-

Cyanating Agents:

-

Cyanogen Bromide (BrCN): Historically, this has been the most common reagent for this transformation.[1][3] However, cyanogen bromide is highly toxic and volatile, posing significant handling risks.[5] The reaction typically proceeds in the presence of a base to neutralize the HBr formed.

-

Trichloroacetonitrile (Cl₃CCN): As a safer alternative to cyanogen bromide, trichloroacetonitrile has been developed as an effective cyanating agent for secondary amines.[3][5] The reaction is often carried out in a one-pot, two-step procedure.[5]

-

Causality in Reagent Choice: The development of alternative cyanating agents like trichloroacetonitrile is a direct response to the high toxicity of cyanogen bromide, prioritizing laboratory safety without significantly compromising reaction efficiency.[5] This highlights a key principle in modern process development: the quest for greener and safer synthetic routes.

Dehydration of N,N-Dibutylurea

Another viable synthetic route is the dehydration of N,N-dibutylurea.[5] This approach requires the prior synthesis or commercial availability of the corresponding urea.

Dehydrating Agents and Mechanism:

-

Benzenesulfonyl Chloride: In the presence of a base like pyridine, benzenesulfonyl chloride can effectively act as a dehydrating agent to convert the urea into the corresponding cyanamide.[5]

-

Triphenylphosphine Dibromide (PPh₃Br₂): This reagent, often used in the presence of triethylamine, can also facilitate the dehydration of N,N-dialkylureas to form dialkylcyanamides.[5]

The mechanism generally involves the activation of one of the urea's carbonyl oxygen atoms by the dehydrating agent, followed by elimination to form the N-C≡N triple bond.

Trustworthiness and Self-Validating Systems in Protocols

For any protocol to be considered trustworthy, it must be self-validating. In the context of the described synthesis of dibutylcyanamide:

-

Monitoring Reaction Progression: The use of TLC allows the researcher to monitor the consumption of the starting materials and the formation of the product, ensuring the reaction has gone to completion before proceeding with the work-up.

-

Purification and Characterization: The final purification step, vacuum distillation, is critical for removing unreacted starting materials and byproducts. The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the outcome of the synthesis. The boiling point of the distilled product should also be consistent with reported values (e.g., 54-56°C at 2 mm Hg).[6]

Conclusion

The synthesis of dibutylcyanamide can be achieved through several effective methods, with the N-alkylation of cyanamide salts and the electrophilic cyanation of dibutylamine being the most prominent. The choice of precursors and starting materials is dictated by factors such as cost, availability, safety, and scalability. While classical methods using calcium cyanamide or cyanogen bromide are well-established, modern synthetic chemistry continues to evolve towards safer and more efficient reagents and protocols. A thorough understanding of the underlying chemical principles and a commitment to rigorous experimental technique are paramount for the successful and reliable synthesis of this versatile chemical intermediate.

References

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH. [Link]

-

Cyanamide. Wikipedia. [Link]

-

calcium cyanamide. Organic Syntheses Procedure. [Link]

-

Introduction to cyanamides. -ORCA - Cardiff University. [Link]

-

Synthesis and Reactivity of N-Allenyl Cyanamides. ACS Publications. [Link]

-

Synthesis and Reactivity of N-Allenyl Cyanamides. ePrints Soton. [Link]

-

Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyanamide - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. DIBUTYLCYANAMIDE | 2050-54-6 [amp.chemicalbook.com]

Dibutylcyanamide: A Versatile Intermediate in Industrial Synthesis

Abstract

Dibutylcyanamide (C₉H₁₈N₂) is a dialkylcyanamide that, while not typically utilized as an end-product, serves as a highly versatile and reactive intermediate in the synthesis of a diverse array of industrially significant compounds. Its unique chemical structure, featuring a nitrile group adjacent to a tertiary amine, imparts a distinct reactivity profile that allows it to be a valuable building block in the pharmaceutical, agrochemical, and material science sectors. This technical guide provides an in-depth exploration of the synthesis of dibutylcyanamide and its primary applications as a precursor to guanidines, thioureas, and various heterocyclic systems. The underlying chemical principles, detailed experimental protocols, and the rationale behind its use in these transformative reactions are elucidated to provide researchers and drug development professionals with a comprehensive understanding of its potential.

Introduction to Dibutylcyanamide: Chemical Profile